PHA-690509 is a potent and selective inhibitor of Cyclin-dependent kinase A (CDK A). [] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Inhibition of CDKs has emerged as a promising therapeutic strategy for various diseases, including cancer. [] PHA-690509 has been investigated for its potential in scientific research, particularly in understanding cellular processes and disease mechanisms.
PHA-690509 is a small molecule compound recognized for its inhibitory effects on cyclin-dependent kinase 2, an important enzyme in the regulation of the cell cycle. This compound has a molecular formula of C17H21N3O2S and a molecular weight of 331.43 g/mol. PHA-690509 has garnered attention in various fields of scientific research, particularly in cancer research, virology, and neuroscience due to its potential therapeutic applications .
PHA-690509 is classified as a cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are critical regulators of the cell cycle, and their dysregulation is often associated with cancer progression. The compound was identified through high-throughput screening methods aimed at discovering small molecules that can inhibit specific biological targets, particularly in the context of Zika virus infection and cancer cell proliferation .
The synthesis of PHA-690509 involves a multi-step process that begins with the formation of a thiazole ring, which is a key structural component of the compound. The synthetic route typically includes:
This synthetic approach allows for modifications that can enhance the pharmacological properties of PHA-690509.
The molecular structure of PHA-690509 features several notable components:
The structural data indicate that PHA-690509's design is optimized for interaction with cyclin-dependent kinases, particularly CDK2, which plays a pivotal role in cell cycle regulation .
PHA-690509 can undergo various chemical reactions that modify its functional groups:
These reactions are facilitated by common reagents and catalysts, allowing for further exploration of the compound's derivatives and their potential biological activities .
The primary mechanism of action for PHA-690509 involves inhibition of cyclin-dependent kinase 2. By binding to this kinase, PHA-690509 disrupts normal cell cycle progression, which can lead to reduced cancer cell proliferation and increased apoptosis (programmed cell death). Additionally, studies have shown that PHA-690509 exhibits antiviral properties by inhibiting Zika virus replication in human cells, indicating its dual role as both an anticancer agent and an antiviral compound .
PHA-690509 exhibits solubility in organic solvents commonly used in laboratory settings. Its stability under various pH conditions has been assessed, revealing that it retains efficacy across a range of environments conducive to biological activity.
PHA-690509 has several significant applications in scientific research:
PHA-690509 is a synthetically derived small-molecule kinase inhibitor initially developed for oncology but later recognized for its unexpected antiviral properties. As a cyclin-dependent kinase (CDK) inhibitor, it targets key regulators of the cell cycle and transcription, positioning it at the intersection of cancer therapeutics and host-targeted antiviral strategies. Its dual functionality exemplifies the growing interest in polypharmacology and drug repurposing, particularly against viruses with limited treatment options like Zika virus (ZIKV) [1] [4].
PHA-690509 emerged during the early 2000s from Nerviano Medical Sciences as part of efforts to develop ATP-competitive CDK inhibitors. This period saw intensified focus on CDKs due to their dysregulation in cancers, but early inhibitors like flavopiridol (pan-CDK inhibitor) faced challenges due to toxicity and lack of selectivity. PHA-690509 represented an evolution toward moderate-selectivity inhibitors, targeting specific CDKs while sparing others to reduce off-effects [7] [10].
Key milestones in its development include:
Table 1: Evolution of CDK Inhibitors in Clinical Development
Generation | Examples | Selectivity Profile | Primary Indications |
---|---|---|---|
First | Flavopiridol | Pan-CDK (CDK1,2,4,6,9) | Leukemia, lymphoma |
Second | Dinaciclib | CDK1,2,5,9 | Solid tumors |
PHA-690509 | PHA-690509 | CDK2,3,9 (moderate) | Oncology → Viral infections |
Third | Palbociclib | CDK4/6-specific | Breast cancer |
PHA-690509 belongs to the aminothiazole chemotype, a structural class characterized by a thiazole core linked to aromatic systems via amide bonds. Its IUPAC name is (2S)-2-(4-acetamidophenyl)-N-(5-isopropylthiazol-2-yl)propanamide, with a molecular weight of 331.43 g/mol (C₁₇H₂₁N₃O₂S) [1] [4].
Structural Features and Binding Mechanism:
Table 2: Kinase Inhibition Profile of PHA-690509
Kinase Target | IC₅₀ (nM) | Role in Cell Signaling |
---|---|---|
CDK2 | 31 | G1/S transition, DNA replication |
CDK3 | 90 | Cell cycle progression |
CDK9 | 141 | RNA polymerase II phosphorylation |
Caspase-3 | 160 | Apoptosis execution |
The 2015–2016 ZIKV epidemic accelerated repurposing efforts for PHA-690509, shifting its focus from oncology to virology. It inhibits ZIKV replication at EC₅₀ values of 1–5 µM by targeting host dependencies rather than viral proteins, aligning with the host-targeted antiviral (HTA) paradigm [1] [5] [9].
Mechanisms of Antiviral Action:
Advantages in Repurposing:
Computational studies leveraging protein interaction networks have ranked PHA-690509 highly for ZIKV, validating its host-centric mechanism and supporting further in vivo investigation [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7